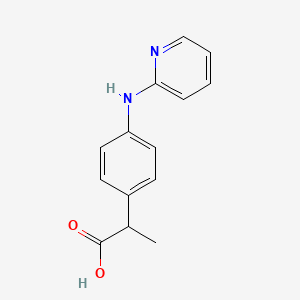
Hydratropic acid, p-(2-pyridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD-1491 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Gas Hydrate Formation
Hydratropic acid derivatives, such as para-toluene sulfonic acid (p-TSA), have been explored for their hydrate promotion capabilities. This research is significant in the context of gas storage in hydrates, particularly for natural gas-hydrate formation. Hydrotropes, including p-TSA, show a substantial ability to solubilize non-polar compounds in water, which is crucial for enhancing gas storage capabilities of hydrates in industrial scale operations (Gnanendran & Amin, 2003).
Catalysis and Organic Synthesis
In the field of organic synthesis, hydratropic acid derivatives play a role in catalytic processes. For instance, pyridine–hydrazone ligands, which may include hydratropic acid analogues, have been used in palladium-catalyzed Suzuki–Miyaura cross-couplings. These ligands demonstrate high enantioselectivities, showing their effectiveness in asymmetric synthesis (Alvarez-Casao et al., 2016).
Synthesis of Biologically Active Compounds
Hydratropic acid derivatives have been utilized in the synthesis of various biologically active compounds. For example, derivatives have been evaluated for their inhibitory effects on enzymes and their cytotoxicity in vitro, as well as antineoplastic activity in vivo, particularly in the context of leukemia research (Liu et al., 1996).
Photophysical Studies
In photophysical studies, functional chromophores containing pyridine and hydratropic acid derivatives have been investigated. These studies involve examining fluorescence quantum yields and emissive lifetimes, contributing to our understanding of molecular electronics and photonics (Zucchero et al., 2006).
Antimicrobial Research
Hydratropic acid derivatives have been synthesized and tested for their antimicrobial activities. This includes the development of compounds with significant antibacterial and antifungal properties, which are important in the development of new pharmaceuticals and therapeutics (Patel, 2010).
Eigenschaften
CAS-Nummer |
76302-29-9 |
|---|---|
Produktname |
Hydratropic acid, p-(2-pyridinylamino)- |
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-[4-(pyridin-2-ylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
AHBKHOGVLKUYAT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AD-1491; AD1491; AD1491 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



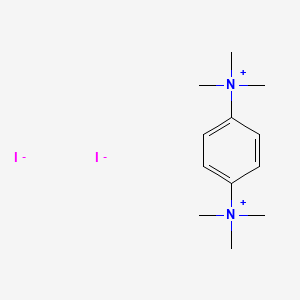
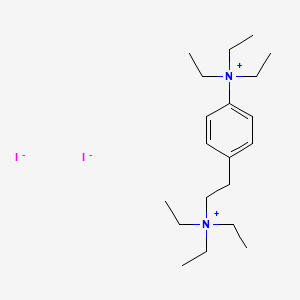
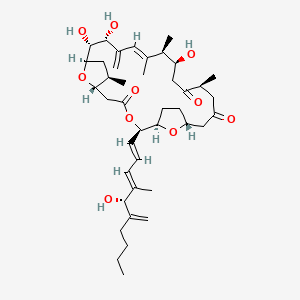
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
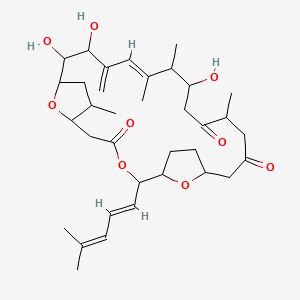
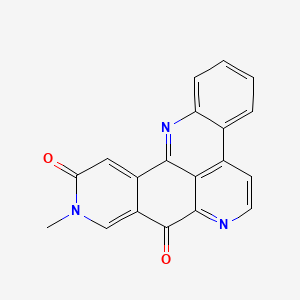
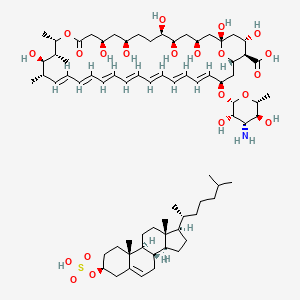
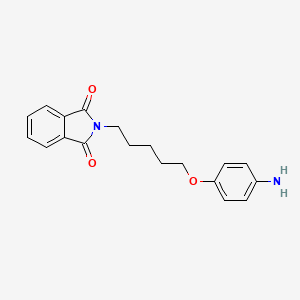
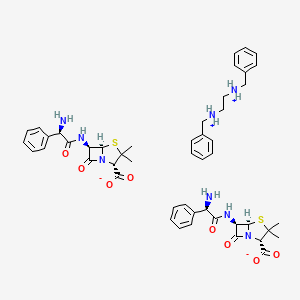
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
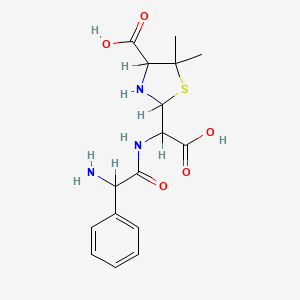
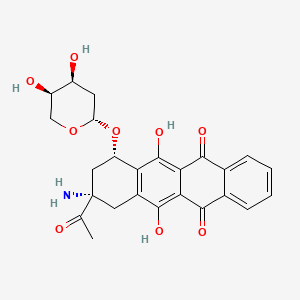
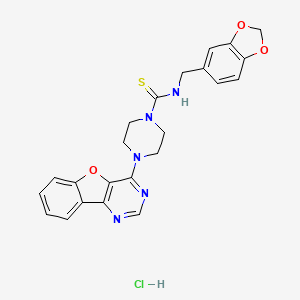
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)